molecular formula C7H6BrNS B2557235 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile CAS No. 1379362-41-0

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Cat. No.: B2557235
CAS No.: 1379362-41-0
M. Wt: 216.1
InChI Key: IANQRVWZKAQMGO-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of bromine, methyl groups, and a nitrile group in this compound makes it a versatile intermediate in various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile typically involves the bromination of 2,5-dimethyl-thiophene-3-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., toluene).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products:

  • Substituted thiophenes with various functional groups.
  • Coupled products with extended aromatic systems.
  • Amino derivatives of thiophene.

Scientific Research Applications

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: It acts as a building block for the construction of more complex thiophene derivatives and heterocyclic compounds.

Comparison with Similar Compounds

    2,5-Dimethyl-thiophene-3-carbonitrile: Lacks the bromine atom, which affects its reactivity and applications.

    4-Chloro-2,5-dimethyl-thiophene-3-carbonitrile: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

    4-Bromo-2,5-dimethyl-thiophene: Lacks the nitrile group, which influences its chemical behavior and applications.

Uniqueness: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is unique due to the combination of bromine, methyl, and nitrile groups, which confer distinct reactivity and versatility in various chemical transformations and applications. Its ability to undergo diverse reactions and its utility in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c1-4-6(3-9)7(8)5(2)10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQRVWZKAQMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379362-41-0
Record name 4-bromo-2,5-dimethylthiophene-3-carbonitrile
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